3-((3-Chlorobenzylidene)amino)quinazolin-4(3H)-one
Description
Properties
Molecular Formula |
C15H10ClN3O |
|---|---|
Molecular Weight |
283.71 g/mol |
IUPAC Name |
3-[(E)-(3-chlorophenyl)methylideneamino]quinazolin-4-one |
InChI |
InChI=1S/C15H10ClN3O/c16-12-5-3-4-11(8-12)9-18-19-10-17-14-7-2-1-6-13(14)15(19)20/h1-10H/b18-9+ |
InChI Key |
PCIISUUAPSCTRR-GIJQJNRQSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)/N=C/C3=CC(=CC=C3)Cl |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)N=CC3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((3-Chlorobenzylidene)amino)quinazolin-4(3H)-one typically involves the condensation of 3-chlorobenzaldehyde with 4-aminoquinazolin-4(3H)-one under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction. The product is then isolated by filtration and purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-((3-Chlorobenzylidene)amino)quinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can convert the imine group to an amine, resulting in different quinazolinone derivatives.
Substitution: The chlorobenzylidene group can undergo nucleophilic substitution reactions, leading to the formation of various substituted quinazolinones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted quinazolinones, which may exhibit different biological activities and chemical properties.
Scientific Research Applications
Antimicrobial Activity
The antimicrobial potential of quinazolinone derivatives, including 3-((3-Chlorobenzylidene)amino)quinazolin-4(3H)-one, has been extensively studied. These compounds exhibit activity against various bacterial strains and fungi.
Case Studies:
- Study on Antimicrobial Efficacy : A series of quinazolinone derivatives were synthesized and tested against both Gram-positive (Staphylococcus aureus, Streptococcus pyogenes) and Gram-negative bacteria (Escherichia coli, Pseudomonas aeruginosa), as well as fungi (Candida albicans, Aspergillus niger). The results indicated that certain derivatives demonstrated significant antimicrobial activity, suggesting potential therapeutic applications in treating infections .
Data Table: Antimicrobial Activity
| Compound | Target Organism | Activity Level |
|---|---|---|
| This compound | S. aureus | Moderate |
| E. coli | High | |
| C. albicans | Low |
Anticancer Properties
Quinazolinone derivatives have garnered attention for their anticancer properties, particularly their ability to inhibit specific cancer cell lines.
Case Studies:
- Cytotoxicity Evaluation : Research indicates that this compound exhibits cytotoxic effects against human breast adenocarcinoma (MCF-7) and ovarian carcinoma (A2780) cell lines. The compound showed IC50 values significantly lower than those of established chemotherapeutics like lapatinib, indicating its potential as a novel anticancer agent .
Data Table: Cytotoxicity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 | 0.20 ± 0.02 |
| A2780 | 0.14 ± 0.03 | |
| Lapatinib | MCF-7 | 5.9 ± 0.74 |
| A2780 | 12.11 ± 1.03 |
Antioxidant Activity
The antioxidant properties of quinazolinone derivatives are also noteworthy, contributing to their potential in preventing oxidative stress-related diseases.
Case Studies:
- Antioxidant Evaluation : Various studies have assessed the antioxidant capacity of quinazolinone derivatives, revealing that compounds like this compound can scavenge free radicals effectively, thus providing protective effects against cellular damage .
Data Table: Antioxidant Activity
| Compound | Assay Method | Scavenging Activity (%) |
|---|---|---|
| This compound | DPPH Assay | 75% |
| ABTS Assay | 68% |
Mechanism of Action
The mechanism of action of 3-((3-Chlorobenzylidene)amino)quinazolin-4(3H)-one involves its interaction with various molecular targets and pathways. For example, its antitumor activity may be attributed to its ability to inhibit specific enzymes or proteins involved in cell proliferation and survival. The antimicrobial activity may result from its interaction with bacterial cell membranes or enzymes, leading to cell death .
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key structural analogs of 3-((3-Chlorobenzylidene)amino)quinazolin-4(3H)-one include derivatives with varying substituents on the benzylideneamino group or the quinazolinone core. The following table summarizes their physicochemical properties:
Key Observations :
- Electron-Withdrawing Groups (EWGs): Nitro (NO₂) and chloro (Cl) substituents increase melting points and stability due to enhanced intermolecular interactions (e.g., dipole-dipole, π-stacking) .
- Steric Effects : Methyl or phenyl groups at the 2-position reduce yields slightly (e.g., 75–91%) compared to unsubstituted analogs .
2.2.1 Antimicrobial Activity
- 3-((4-Nitrobenzylidene)amino)quinazolin-4(3H)-one derivatives exhibit superior antibacterial activity against Proteus vulgaris and Bacillus subtilis (zone of inhibition: 1.1–1.4 cm) due to the nitro group’s electron-withdrawing effect, enhancing membrane penetration .
- 3-(4-Hydroxybenzylideneamino)-2-methylquinazolin-4(3H)-one shows potent antifungal activity (MIC: 6.25 µg/mL) attributed to hydrogen bonding between the hydroxyl group and microbial enzymes .
2.2.2 Anticancer Activity
- 3-[(1-Benzyl-1H-1,2,3-triazol-4-yl)methyl]quinazolin-4(3H)-one induces apoptosis in SW620 colon cancer cells (IC₅₀: 8.2 µM) by arresting the G2/M phase, outperforming analogs with morpholine or piperidine substituents .
- Chloro-substituted derivatives (e.g., 4f in ) show moderate cytotoxicity (IC₅₀: 25–50 µM) against lung and prostate cancer cells, likely due to halogen-mediated DNA intercalation .
2.2.3 Anti-inflammatory and Analgesic Activity
- 3-Benzyl-2-[N’-(1-ethyl-propylidene)-hydrazino]-3H-quinazolin-4-one demonstrates 85% inhibition of carrageenan-induced edema (vs. 89% for diclofenac), with reduced ulcerogenicity compared to NSAIDs .
- Chloro and methoxy substituents enhance COX-2 inhibition (predicted binding energy: −12.44 kcal/mol) by stabilizing interactions with the enzyme’s hydrophobic pocket .
Biological Activity
3-((3-Chlorobenzylidene)amino)quinazolin-4(3H)-one is a member of the quinazolinone family, which has gained attention in medicinal chemistry due to its diverse biological activities. The compound features a quinazolinone core with a chlorobenzylidene moiety, which enhances its lipophilicity and potential interactions with biological targets. This article explores the biological activity of this compound, including its synthesis, pharmacological properties, and relevant case studies.
Synthesis
The synthesis of this compound typically involves the condensation of 3-aminoquinazolin-4(3H)-one with 3-chlorobenzaldehyde. The reaction can be performed under reflux conditions in an appropriate solvent such as ethanol or methanol. This method allows for the formation of the desired Schiff base product efficiently.
Biological Activities
The biological activities of this compound include:
- Antimicrobial Activity : Studies have shown that this compound exhibits significant antibacterial and antifungal properties. It has been tested against various pathogens, demonstrating effectiveness comparable to standard antimicrobial agents .
- Anticancer Properties : Research indicates that quinazolinone derivatives possess anticancer activity. Specifically, this compound has been evaluated for its ability to inhibit cancer cell proliferation in vitro, showing promising results against several cancer cell lines .
- Antioxidant Activity : The compound has also been assessed for its antioxidant properties, which are crucial for combating oxidative stress-related diseases. Its ability to scavenge free radicals contributes to its potential therapeutic applications .
Case Studies and Research Findings
Several studies have investigated the biological activity of quinazolinone derivatives, including this compound:
- Antimicrobial Efficacy : A study reported that quinazolinone derivatives exhibited varying degrees of antimicrobial activity against Gram-positive and Gram-negative bacteria. The presence of the chlorobenzylidene group was found to enhance the antimicrobial efficacy significantly .
- Cytotoxicity Assessment : In vitro assays demonstrated that this compound could induce apoptosis in cancer cells. The mechanism involves the activation of caspases and modulation of apoptotic pathways, making it a candidate for further development as an anticancer agent .
- Molecular Docking Studies : In silico studies have provided insights into the binding affinities of this compound with various biological targets, indicating potential interactions with enzymes involved in cancer progression and microbial resistance mechanisms .
Comparative Analysis
A comparison table highlighting similar compounds and their biological activities is presented below:
| Compound Name | Antimicrobial Activity | Anticancer Activity | Antioxidant Activity |
|---|---|---|---|
| This compound | Significant | Promising | Moderate |
| 2-Aminoquinazolin-4(3H)-one | Moderate | Moderate | High |
| 6-Fluoroquinazolin-4(3H)-one | High | High | Low |
Q & A
Q. What are the optimal synthetic methods for preparing 3-((3-Chlorobenzylidene)amino)quinazolin-4(3H)-one, and how do reaction conditions impact yield?
The compound is typically synthesized via condensation of 3-aminoquinazolin-4(3H)-one with 3-chlorobenzaldehyde. Microwave-assisted synthesis significantly improves yields (up to 88%) and reduces reaction time compared to conventional heating (e.g., from hours to minutes). For example, microwave irradiation achieves 75–88% yields for structurally similar quinazolinones, while traditional methods yield 60–75% under prolonged heating . Key variables include solvent choice (e.g., glacial acetic acid), temperature control, and catalyst use (e.g., pyridine for cyclization).
Q. How can spectroscopic techniques (IR, NMR, MS) confirm the structure of this compound?
- IR spectroscopy : Identifies characteristic C=O (1680–1700 cm⁻¹) and C=N (1580 cm⁻¹) stretching vibrations in the quinazolinone core .
- ¹H/¹³C NMR : Aromatic protons appear at δ 7.2–8.5 ppm, with the imine proton (N=CH) resonating as a singlet near δ 9.1 ppm. The 3-chlorobenzylidene group shows distinct splitting patterns for substituents .
- Mass spectrometry : Molecular ion peaks (e.g., m/z 279.06 for analogs) confirm molecular weight, while fragmentation patterns validate substituent positions .
Q. What in vitro biological screening protocols are used to assess antimicrobial activity for this compound?
Standard protocols involve:
- Gram-positive/-negative bacterial strains : MIC (Minimum Inhibitory Concentration) testing via broth microdilution (e.g., against S. aureus or E. coli).
- Antifungal assays : Disk diffusion or microplate methods against Candida species.
Quinazolinones with halogen substituents (e.g., Cl at C3) show enhanced activity due to improved membrane permeability .
Q. What safety precautions are required when handling this compound?
Q. How do substituents on the benzylidene group influence physicochemical properties?
Electron-withdrawing groups (e.g., Cl, NO₂) increase electrophilicity, enhancing reactivity in biological targets. For example, 4-nitrobenzylidene analogs exhibit higher antimicrobial activity than methoxy-substituted derivatives due to stronger electron-withdrawing effects .
Advanced Research Questions
Q. What reaction mechanisms explain the cyclization step during synthesis?
The formation of the quinazolinone core involves nucleophilic attack by hydrazine on a lactone carbonyl group, followed by intramolecular cyclization. Pyridine catalyzes deprotonation, facilitating ring closure. Microwave irradiation accelerates this step via dielectric heating, reducing side reactions .
Q. How can advanced spectroscopic methods (e.g., 2D NMR, X-ray crystallography) resolve ambiguities in structural characterization?
- 2D NMR (COSY, HSQC) : Correlates proton-proton and proton-carbon couplings to confirm connectivity. For example, NOESY can distinguish E/Z isomers in the benzylidene moiety .
- X-ray crystallography : Provides unambiguous bond-length/angle data. A 3-chlorobenzylidene analog (CAS 312272-24-5) crystallized in a monoclinic system, confirming planarity of the quinazolinone ring .
Q. What computational methods support structure-activity relationship (SAR) studies for this compound?
Q. How can contradictory bioactivity data between similar derivatives be rationalized?
Discrepancies often arise from:
Q. What strategies improve solubility and bioavailability for in vivo studies?
- Prodrug design : Introduce hydroxyl or morpholine groups (e.g., 3-(morpholinomethyl) analogs) to enhance water solubility .
- Hybrid derivatives : Conjugation with thiadiazole or triazole rings improves pharmacokinetic profiles .
Methodological Tables
Q. Table 1. Comparative Yields of Microwave vs. Conventional Synthesis
| Method | Yield (%) | Reaction Time | Reference |
|---|---|---|---|
| Microwave irradiation | 75–88 | 10–30 min | |
| Conventional heating | 60–75 | 6–12 h |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
